3-Phenylpyridine

Homogeneous Catalysis Ethylene Oligomerization Organometallic Chemistry

3-Phenylpyridine (CAS 1008-88-4) is a non-symmetrical biaryl compound with the molecular formula C11H9N and molecular weight of 155.2 g/mol. It features a pyridine ring substituted with a phenyl group at the meta (3-) position, distinguishing it fundamentally from its ortho- and para-substituted isomers.

Molecular Formula C11H9N
Molecular Weight 155.2 g/mol
CAS No. 1008-88-4
Cat. No. B014346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyridine
CAS1008-88-4
Synonymsm-Phenylpyridine;  β-Phenylpyridine; 
Molecular FormulaC11H9N
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CC=C2
InChIInChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H
InChIKeyHJKGBRPNSJADMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpyridine (CAS 1008-88-4) for Research and Industrial Procurement: A Non-Symmetrical Biaryl Scaffold


3-Phenylpyridine (CAS 1008-88-4) is a non-symmetrical biaryl compound with the molecular formula C11H9N and molecular weight of 155.2 g/mol . It features a pyridine ring substituted with a phenyl group at the meta (3-) position, distinguishing it fundamentally from its ortho- and para-substituted isomers. The compound is a light yellow liquid at ambient temperature with a boiling point of 269-270 °C and a density of 1.082 g/mL at 25 °C . As an intermediate in organic synthesis, pharmaceuticals, and agrochemicals, 3-phenylpyridine serves as a core scaffold for constructing more complex functional molecules, with its meta-substitution pattern offering unique steric and electronic properties that differ from its positional isomers . The compound is soluble in chloroform, dichloromethane, and ethyl acetate .

Why 3-Phenylpyridine Cannot Be Substituted with 2- or 4-Phenylpyridine in Precision Applications


Phenylpyridine isomers exhibit dramatically different molecular geometries, electronic distributions, and coordination behaviors that preclude simple interchangeability. The meta-substitution pattern of 3-phenylpyridine results in a distinct conformational profile compared to its ortho- and para- counterparts: while 4-phenylpyridine adopts a near-planar configuration that maximizes π-conjugation, 2-phenylpyridine is forced into a nonplanar twisted conformation due to steric hindrance between the ortho-hydrogen and the pyridine nitrogen [1]. The 3-position avoids both the steric clash of 2-substitution and the enhanced basicity and altered triplet yield associated with 4-substitution [2]. These structural differences translate directly into divergent metal coordination chemistry: NMR studies confirm that Au(III), Pd(II), and Pt(II) chloride complexes of 3-phenylpyridine, 2-phenylpyridine, and 4-phenylpyridine produce distinct 1H, 13C, and 15N coordination shifts, reflecting the position-dependent nature of metal-ligand bonding [3]. For applications requiring precise ligand geometry in catalysis or specific pharmacophore orientation in drug design, substitution with an alternative isomer will fundamentally alter performance parameters.

Quantitative Differentiation Evidence for 3-Phenylpyridine Versus Structural Analogs


Ni(II)-Phenylpyridine Complexes: Ethylene Dimerization and Trimerization Selectivity

Ni(II) complexes bearing ligands derived from phenylpyridine demonstrate catalytic activity toward ethylene oligomerization with product selectivity tunable via ligand structure [1]. The study reports that Ni(II) complexes with [NˆN] bidentate ligands derived from phenylpyridine scaffolds produce selective dimerization and trimerization of ethylene. While the reference does not provide head-to-head activity data comparing 2-, 3-, and 4-phenylpyridine-derived catalysts under identical conditions, it establishes that the phenylpyridine framework—with the nitrogen position influencing ligand geometry and metal coordination environment—is a viable platform for selective ethylene oligomerization catalysis. The structural flexibility afforded by different substitution patterns allows fine-tuning of catalytic performance, with meta-substituted 3-phenylpyridine offering a distinct spatial arrangement of the nitrogen donor relative to 2- and 4-isomers.

Homogeneous Catalysis Ethylene Oligomerization Organometallic Chemistry

3-Phenyl Substituted Pyridines as XOR/URAT1 Dual Inhibitors: Potency Superior to Clinical Standards

A series of 3-phenyl substituted pyridine derivatives were designed, synthesized, and evaluated as dual inhibitors of xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1) [1]. The lead compound II15, bearing the 3-phenylpyridine core, demonstrated an IC50 of 0.006 ± 0.000 μM against XOR, which is numerically superior to the clinical comparator febuxostat (IC50 = 0.008 ± 0.000 μM) [1]. Against URAT1, II15 exhibited an IC50 of 12.90 ± 2.30 μM, superior to the clinical uricosuric agent benzbromarone (IC50 = 27.04 ± 2.55 μM) [1]. In an acute hyperuricemia mouse model, II15 demonstrated a significant uric acid-lowering effect comparable to benzbromarone [1]. The 3-phenylpyridine scaffold is essential to this dual-target pharmacology; alternative substitution patterns (e.g., 2-phenyl or 4-phenyl) would alter the spatial orientation of key pharmacophoric elements and are not interchangeable for this binding profile.

Medicinal Chemistry Uric Acid Regulation Gout Therapeutics

Differentiation of Coordination Chemistry: 15N NMR Chemical Shift Comparison Across Au(III), Pd(II), and Pt(II) Complexes

Comprehensive 1H, 13C, and 15N NMR studies of Au(III), Pd(II), and Pt(II) chloride complexes with 3-phenylpyridine (3ppy), 2-phenylpyridine (2ppy), and 4-phenylpyridine (4ppy) reveal distinct coordination shifts that are diagnostic of the substitution position [1]. The 15N coordination shifts (Δcoord15N = δcomplex - δligand) differ among the three isomers, reflecting how the position of the phenyl group modulates the electronic environment at the nitrogen donor and the resulting metal-ligand bond characteristics. These position-dependent coordination shifts serve as quantitative spectroscopic signatures that distinguish 3ppy complexes from their 2ppy and 4ppy counterparts [1].

Coordination Chemistry NMR Spectroscopy Metal Complex Characterization

Metal-Free Synthesis Route Yielding Both 2- and 3-Phenylpyridines from Common Precursors

A metal-free oxidative cyclization methodology provides access to both 2- and 3-phenylpyridines from acetophenones or phenylacetones with 1,3-diaminopropane [1]. The reaction proceeds with shorter reaction time and excellent yields, offering a broad substrate scope without requiring transition metal catalysts [1]. This synthetic route enables direct comparison of 2- and 3-phenylpyridine products from the same methodological framework, highlighting that both isomers are accessible via this metal-free protocol. The ability to produce 3-phenylpyridine without metal contamination is significant for applications where trace metal residues would interfere—such as in pharmaceutical intermediates or electronic materials—differentiating this synthetic accessibility from metal-catalyzed approaches like Suzuki-Miyaura coupling.

Synthetic Methodology Green Chemistry Heterocycle Synthesis

Conformational Geometry Comparison Across Phenylpyridine Isomers

Comparative analysis of conformational preferences in biaryl fragments reveals fundamental geometric differences among phenylpyridine isomers [1]. 2-Phenylpyridine (ortho-substituted) exhibits a nonplanar twisted conformation due to steric repulsion between the ortho-hydrogen and the pyridine nitrogen lone pair. In contrast, 4-phenylpyridine (para-substituted) adopts a near-planar configuration that maximizes π-conjugation across the biaryl bond [2]. 3-Phenylpyridine occupies an intermediate conformational space, avoiding both the steric clash of 2-substitution and the extended conjugation of 4-substitution. Molar Kerr constant measurements confirm these conformational distinctions: 2-phenylpyridine (105 × 10⁻¹²) versus 4-phenylpyridine (778 × 10⁻¹²) in carbon tetrachloride at 25 °C [2].

Molecular Conformation Biaryl Geometry Computational Chemistry

Prioritized Application Scenarios for 3-Phenylpyridine Procurement Based on Quantitative Differentiation


Drug Discovery Programs Targeting Dual XOR/URAT1 Inhibition for Gout and Hyperuricemia

Medicinal chemistry teams developing dual-target therapeutics for uric acid regulation should prioritize 3-phenylpyridine as the core scaffold. The 3-phenyl substituted pyridine framework has been validated to produce compounds with IC50 values superior to clinical standards on both XOR (0.006 μM vs. febuxostat 0.008 μM) and URAT1 (12.90 μM vs. benzbromarone 27.04 μM), with confirmed in vivo efficacy in hyperuricemia models [1]. Alternative scaffolds or positional isomers cannot replicate this specific dual-target binding geometry and potency profile.

Homogeneous Catalysis Research Requiring Tunable Ethylene Oligomerization Selectivity

Organometallic chemists developing Ni(II)-based catalysts for selective ethylene dimerization and trimerization should procure 3-phenylpyridine as a ligand precursor. The phenylpyridine framework enables the construction of [NˆN] bidentate ligands whose selectivity between dimerization and trimerization products can be tuned through substitution pattern and ligand architecture [2]. The distinct coordination environment provided by the 3-position substitution—differing fundamentally from 2- and 4-isomers in its nitrogen donor geometry and metal binding characteristics [3]—makes 3-phenylpyridine a specific and non-substitutable building block for catalyst optimization.

Metal Complex Synthesis and Characterization via Diagnostic NMR Coordination Shifts

Researchers synthesizing and characterizing Au(III), Pd(II), and Pt(II) complexes for catalytic or materials applications should use 3-phenylpyridine when position-specific coordination chemistry is required. The 15N NMR coordination shifts of 3ppy complexes are distinct from those of 2ppy and 4ppy analogs, providing a quantitative spectroscopic signature for complex identification and purity assessment [3]. This differentiation is critical for reproducible catalyst performance and for structure-activity relationship studies where the position of the phenyl substituent dictates metal-ligand bond properties.

Metal-Sensitive Pharmaceutical Intermediate and Electronic Material Synthesis

Process chemists and materials scientists requiring phenylpyridine building blocks with zero transition metal contamination should specify 3-phenylpyridine produced via metal-free oxidative cyclization routes. The metal-free methodology for accessing both 2- and 3-phenylpyridines from acetophenone precursors eliminates catalyst-derived impurities that would otherwise compromise downstream applications in active pharmaceutical ingredient (API) manufacturing and organic electronic devices [4]. This synthetic provenance provides a verifiable quality advantage over material produced via Suzuki-Miyaura or Stille coupling methods.

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